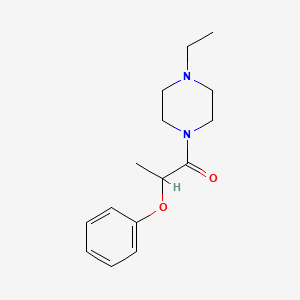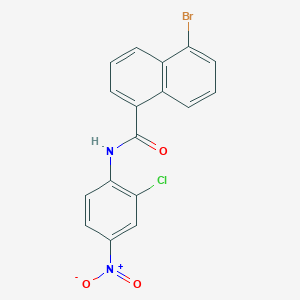![molecular formula C21H26N2O6S B3977806 ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)
ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate, also known as EACA, is a synthetic amino acid derivative that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a promising compound for further studies.
Wirkmechanismus
The mechanism of action of ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of plasminogen activator inhibitor-1 (PAI-1). PAI-1 is a protein that inhibits the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin, a protease that dissolves blood clots. By inhibiting PAI-1, ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate promotes the activity of plasminogen activators, leading to increased plasmin activity and decreased clot formation.
Biochemical and Physiological Effects:
ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been found to have various biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, antithrombotic and antiplatelet effects, and neuroprotective effects. In addition, ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been found to modulate the activity of various enzymes and proteins, including matrix metalloproteinases, urokinase-type plasminogen activator, and tissue-type plasminogen activator.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has several advantages for lab experiments, including its stability, solubility, and availability. It is also relatively easy to synthesize and purify. However, ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate. One direction is to further investigate its mechanism of action and its effects on various enzymes and proteins. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to determine its optimal dosage and administration and to evaluate its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been used in various scientific research studies, including cancer research, cardiovascular research, and neuroscience research. In cancer research, ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been found to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and lung cancer. In cardiovascular research, ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been found to have antithrombotic and antiplatelet effects, making it a potential therapeutic agent for preventing thrombotic events. In neuroscience research, ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-28-17-13-11-16(12-14-17)23(30(4,26)27)15(3)20(24)22-19-10-8-7-9-18(19)21(25)29-6-2/h7-15H,5-6H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVUENDIFVHIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B3977729.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3977738.png)

![1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977747.png)

![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)


![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(phenylthio)acetamide](/img/structure/B3977832.png)